molecular formula C13H16ClNO B8245023 1-(4-Chloro-3-methylbenzyl)piperidin-4-one

1-(4-Chloro-3-methylbenzyl)piperidin-4-one

Cat. No.: B8245023
M. Wt: 237.72 g/mol
InChI Key: BRBFQHNYYHTKFI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylbenzyl)piperidin-4-one (CAS 1251529-07-3) is a high-purity (97%) chemical intermediate with significant applications in pharmaceutical research and development. This compound features a piperidin-4-one scaffold, which is recognized as a privileged structure in medicinal chemistry due to its versatile biological activity profile . The molecular formula is C₁₃H₁₆ClNO with a molecular weight of 237.73 g/mol . This compound serves as a critical building block in the synthesis of central nervous system (CNS) active agents, particularly valuable for developing compounds that target dopaminergic and serotonergic receptors . Its structural properties make it suitable for research targeting neurological disorders including depression, anxiety, and schizophrenia . The piperidin-4-one core structure has demonstrated therapeutic relevance across multiple disease models, with recent research highlighting similar scaffolds exhibiting anti-proliferative effects in hematological cancers and significant antioxidant and anti-inflammatory activities . Additionally, this intermediate is employed in preparing selective enzyme inhibitors due to its ability to fit into specific biological binding sites, making it valuable for lead optimization in drug discovery programs . Handling and Storage: Store at 2-8°C . Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-8-11(2-3-13(10)14)9-15-6-4-12(16)5-7-15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBFQHNYYHTKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(=O)CC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Chloro 3 Methylbenzyl Piperidin 4 One and Analogues

Strategies for Piperidin-4-one Core Assembly

The formation of the central piperidin-4-one ring is a foundational step in the synthesis of the target compound and its analogues. Various classical and modern synthetic methods are employed to achieve this, with the Mannich reaction being a prominent and historically significant approach. Concurrently, the demand for enantiomerically pure compounds has driven the development of sophisticated stereoselective protocols.

Mannich Reaction-Based Approaches to Piperidin-4-ones

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one cores. This one-pot multicomponent condensation typically involves an aliphatic ketone, an aldehyde, and a primary amine or ammonia (B1221849) as the nitrogen source. In the context of synthesizing piperidin-4-one, a common approach involves the reaction of an appropriate ketone, such as acetone (B3395972) or a derivative, with two equivalents of an aldehyde and one equivalent of an amine.

Historically, the reaction conditions involved refluxing an aqueous or alcoholic solution of the reactants. However, these methods often suffered from low yields and difficulties in product isolation. A significant improvement was the use of glacial acetic acid as a solvent, which not only facilitates the reaction but also allows for higher temperatures without the loss of volatile amine components. The amine acetate (B1210297) salt formed in situ is thought to catalyze the reaction.

The general scheme for a Mannich-type synthesis of a disubstituted piperidin-4-one is depicted below, showcasing the condensation of a ketone, an aromatic aldehyde, and ammonium (B1175870) acetate.

KetoneAldehydeNitrogen SourceSolventTypical Yield
Ethyl methyl ketoneSubstituted aromatic aldehydesAmmonium acetateEthanolModerate
AcetoneBenzaldehydeAmmonium acetateAcetic acidGood
Dialkyl ketonesSubstituted aldehydesAmmonium acetateEthanolVariable

This table presents typical reactants and conditions for the Mannich reaction-based synthesis of piperidin-4-one cores.

The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidin-4-ones by varying the ketone and aldehyde components. This method provides a straightforward route to the heterocyclic core, which can then be subjected to further derivatization.

Stereoselective Synthesis Protocols for Piperidin-4-one Ring Systems

The development of stereoselective methods for the synthesis of the piperidin-4-one ring is of paramount importance, as the stereochemistry of substituents can significantly influence biological activity. Modern synthetic strategies focus on achieving high levels of efficiency, modularity, and stereocontrol.

One notable stereoselective approach involves a gold-catalyzed cyclization of N-homopropargyl amides. This method leads to the formation of a cyclic imidate, which can be chemoselectively reduced to an α-amino ether. This intermediate then undergoes a spontaneous Ferrier rearrangement to furnish the piperidin-4-one core. A key advantage of this modular approach is that the piperidine (B6355638) nitrogen remains unsubstituted, allowing for subsequent derivatization. The stereoselectivity is often excellent, particularly at low temperatures.

Another powerful technique is the aza-Michael reaction, which can be employed for the cyclization of substituted divinyl ketones with a chiral amine. For instance, the use of (S)-α-phenylethylamine as a chiral amine substrate in a reaction with a divinyl ketone can produce diastereomeric 2-substituted N-benzylic 4-piperidone (B1582916) products. These diastereomers can then be separated, providing access to enantiomerically enriched piperidin-4-one derivatives.

MethodKey TransformationStereocontrolAdvantages
Gold-Catalyzed CyclizationFerrier RearrangementHigh diastereoselectivityModular, unsubstituted nitrogen
Aza-Michael ReactionCyclization with chiral amineDiastereoselectiveAccess to enantiomerically enriched products

This table summarizes key features of stereoselective synthesis protocols for piperidin-4-one ring systems.

These advanced methods provide elegant solutions for the construction of chiral piperidin-4-one building blocks, which are essential for the synthesis of complex and stereochemically defined target molecules.

N-Alkylation and Benzylation Reactions for Piperidin-4-one Derivatization

Once the piperidin-4-one core is assembled, the next crucial step is the introduction of the desired substituent at the nitrogen atom. For the synthesis of 1-(4-chloro-3-methylbenzyl)piperidin-4-one, this involves the installation of the 4-chloro-3-methylbenzyl group. Direct N-alkylation and reductive amination are two of the most widely employed and effective strategies for this transformation.

Installation of the 4-Chloro-3-methylbenzyl Moiety at the Piperidine Nitrogen

The direct N-alkylation of piperidin-4-one with a suitable alkylating agent, such as 4-chloro-3-methylbenzyl chloride or bromide, is a common and straightforward method for synthesizing the target compound. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thereby driving the reaction to completion.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. In some cases, the reaction can be accelerated using microwave irradiation.

The general reaction is as follows: Piperidin-4-one + 4-chloro-3-methylbenzyl halide → this compound + halide salt

Reductive Amination Techniques for N-Benzylpiperidin-4-one Analogues

Reductive amination is a powerful and versatile alternative for the synthesis of N-benzylpiperidin-4-one analogues. This two-step, one-pot process involves the initial reaction of piperidin-4-one with an aldehyde, in this case, 4-chloro-3-methylbenzaldehyde, to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is a particularly mild and selective reagent that is widely used for reductive aminations. It is effective in slightly acidic conditions, which can also catalyze the formation of the iminium ion. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) have also been used, though concerns about the toxicity of cyanide byproducts exist. Catalytic hydrogenation is another viable reduction method.

The advantage of reductive amination lies in its high chemoselectivity and the use of readily available aldehydes as starting materials.

Reducing AgentTypical SolventKey Features
Sodium triacetoxyborohydrideDichloroethane (DCE), Tetrahydrofuran (THF)Mild, selective, widely applicable
Sodium cyanoborohydrideMethanol, EthanolEffective, but cyanide byproduct is toxic
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol, Ethanol"Green" method, requires specialized equipment

This table outlines common reducing agents and conditions used in the reductive amination for the synthesis of N-benzylpiperidin-4-one analogues.

Optimization of Reaction Conditions for N-Substitution Selectivity

Achieving high selectivity in the N-substitution of piperidin-4-one is crucial to maximize the yield of the desired product and minimize the formation of byproducts. The optimization of reaction conditions plays a key role in this regard.

For direct N-alkylation, the choice of base and solvent can significantly impact the reaction rate and selectivity. For instance, the use of a non-nucleophilic bulky base like DIPEA can be advantageous in preventing side reactions. The reactivity of the benzyl (B1604629) halide is also a factor; electron-donating groups on the aromatic ring can increase the propensity for Sₙ1-type reactions, which may lead to side products, especially in protic solvents. In such cases, switching to an aprotic solvent like dichloromethane (B109758) (DCM) can favor the desired Sₙ2 pathway.

In reductive amination, pH control is important. The reaction is typically carried out under mildly acidic conditions to facilitate iminium ion formation without causing significant decomposition of the reactants or the reducing agent. The stoichiometry of the reactants is also a critical parameter to control.

Furthermore, the nature of substituents on both the piperidin-4-one ring and the benzylating agent can influence the reaction outcome. Steric hindrance around the nitrogen atom can slow down the rate of N-substitution. Therefore, careful selection of reaction parameters based on the specific substrates is essential for achieving optimal results.

Green Chemistry Approaches in Piperidin-4-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidin-4-one derivatives to develop more environmentally friendly and sustainable processes. Key areas of focus include the use of alternative reaction media and the development of more efficient and recyclable catalysts.

Utilization of Deep Eutectic Solvents for Enhanced Reaction Efficiency

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in the synthesis of piperidin-4-one derivatives. DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials.

One study demonstrated the use of a glucose-urea deep eutectic solvent for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net The use of this green solvent was shown to be an inexpensive and effective reaction medium, leading to good to excellent yields of the desired products. For instance, the synthesis of 3-methyl-2,6-diphenyl piperidin-4-one and 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) in a glucose-urea DES (60:40) afforded yields of 82% and 78%, respectively. asianpubs.orgresearchgate.net The reactions were typically carried out by refluxing the starting materials in the DES, and the products could often be isolated by simple filtration after the addition of water.

The enhanced reaction efficiency observed in DESs can be attributed to their unique solvent properties, including their ability to form hydrogen bonds with the reactants, thereby stabilizing transition states and accelerating the reaction rate. Furthermore, the reusability of the DES media has been demonstrated in some cases, further enhancing the green credentials of these synthetic methods.

Catalyst Development for Environmentally Benign Synthetic Pathways

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, and this has been applied to the synthesis of piperidin-4-ones. The goal is to replace stoichiometric reagents with catalytic amounts of substances that can be easily recovered and reused, minimizing waste and environmental impact.

For the synthesis of N-substituted piperidin-4-ones, various catalytic systems have been explored. For instance, in the context of reductive amination, the use of heterogeneous catalysts that can be easily filtered off from the reaction mixture is highly desirable. Palladium on carbon (Pd/C) is a commonly used catalyst for hydrogenation reactions, including the reduction of enamines or iminium ions formed in situ. nih.govnih.gov The development of more active and selective palladium catalysts, or the use of alternative, less expensive metal catalysts, is an active area of research.

In the broader context of piperidin-4-one synthesis, particularly through multi-component reactions like the Mannich reaction, various environmentally benign catalysts have been investigated. These include solid acid catalysts, such as zeolites and clays, which can replace corrosive and difficult-to-handle mineral acids. The use of palladium catalysts in combination with niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, a common step in piperidine synthesis, under milder conditions. nih.gov Furthermore, the use of organocatalysts, which are small organic molecules that can catalyze reactions without the need for metals, is another promising green approach.

Synthetic Routes to Key Intermediates and Precursors for this compound

The synthesis of this compound relies on the availability of two key precursors: 4-chloro-3-methylbenzyl chloride and piperidin-4-one.

Synthesis of 4-Chloro-3-methylbenzyl chloride:

This intermediate can be prepared from several starting materials. A common method is the free-radical chlorination of 4-chloro-3-methyltoluene. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN), and involves the reaction of the toluene (B28343) derivative with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). thieme-connect.de The reaction conditions need to be carefully controlled to favor monochlorination at the benzylic position and minimize polychlorination and ring chlorination.

Another route involves the reduction of 4-chloro-3-methylbenzoic acid to the corresponding benzyl alcohol, followed by conversion to the benzyl chloride. The reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH4). The subsequent chlorination of the benzyl alcohol can be carried out using thionyl chloride (SOCl2) or hydrochloric acid.

Synthesis of Piperidin-4-one:

Piperidin-4-one is a commercially available compound, often as its hydrochloride salt. However, it can also be synthesized through various methods. One of the most established methods is the Dieckmann condensation of a diester derived from a secondary amine. rsc.orgcore.ac.uk For example, the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, followed by intramolecular cyclization of the resulting diester under basic conditions, yields a β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired piperidin-4-one.

Another classical approach is the Mannich reaction , which involves the condensation of an aldehyde, a ketone, and an amine. For the synthesis of the core piperidin-4-one ring, this typically involves the reaction of a ketone, formaldehyde, and ammonia or a primary amine.

Chemical Reactivity and Derivatization Strategies for 1 4 Chloro 3 Methylbenzyl Piperidin 4 One

Reactions at the Ketone Functionality (C-4) of the Piperidin-4-one Ring

The carbonyl group at the C-4 position is the most prominent functional group for derivatization. It readily undergoes condensation reactions with various nucleophiles to yield a diverse array of derivatives.

The conversion of the ketone to an oxime is a common and straightforward derivatization. This reaction typically involves treating the piperidin-4-one with hydroxylamine hydrochloride in the presence of a base. The resulting oxime derivatives are valuable precursors for further synthetic transformations and have been studied for their potential biological activities nih.gov.

The general reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction conditions can be optimized by adjusting the solvent, temperature, and base.

Table 1: Synthesis of Oxime Derivatives

Reactant Reagents Product General Conditions

Highly functionalized oxime derivatives can be prepared through the condensation reaction between a piperidin-4-one and hydroxylamine hydrochloride researchgate.net. The synthesis of various oxime derivatives from aldehydes or ketones is a well-established method for creating compounds that can be evaluated as potential inhibitors for enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) nih.gov.

Similar to oxime synthesis, the ketone functionality can be converted into hydrazones and thiosemicarbazones through condensation reactions with hydrazine, substituted hydrazines, or thiosemicarbazide. These reactions are fundamental in medicinal chemistry for creating compounds with a broad spectrum of biological activities nih.gov.

The synthesis of thiosemicarbazone and hydrazone derivatives from a substituted piperidin-4-one can be achieved via condensation reactions researchgate.net. For thiosemicarbazones, the piperidin-4-one is typically refluxed with thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. Hydrazone synthesis follows a similar protocol, using hydrazine or a substituted hydrazine as the nucleophile mdpi.com. The reaction to form a thiosemicarbazone can involve mixing the ketone with 4-phenylthiosemicarbazide in ethanol and refluxing the solution for several hours mdpi.com.

Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

Derivative Reagents General Conditions
Hydrazone Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) Refluxing in ethanol or methanol.

These derivatives are of significant interest due to their coordination chemistry and potential as ligands for metallosupramolecular architectures mdpi.com.

Transformations Involving the Piperidine (B6355638) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the piperidine ring is a tertiary amine, which influences its reactivity. While it is already substituted with a 4-chloro-3-methylbenzyl group, further transformations are possible.

Further alkylation of the tertiary nitrogen would lead to the formation of a quaternary ammonium (B1175870) salt. However, a more common strategy in the synthesis of piperidine-based compounds involves the N-acylation of a piperidine precursor. For instance, the synthesis of 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH) is achieved by reacting 4-aminomethylpiperidine with 4-chlorobenzoyl chloride in the presence of triethylamine (B128534) ijert.org. This highlights the utility of N-acylation in building more complex piperidine structures. While the title compound is already N-substituted, N-debenzylation followed by acylation with a different acyl group represents a plausible, albeit multi-step, strategy for diversification at the N-1 position.

Table 3: Representative N-Acylation of a Piperidine Core

Piperidine Precursor Acylating Agent Base Product

Functionalization of the 4-Chloro-3-methylbenzyl Moiety

The aromatic ring of the 4-chloro-3-methylbenzyl group is another site for chemical modification. The existing substituents—a chloro group at C-4 and a methyl group at C-3—direct the position of further electrophilic aromatic substitution reactions. The chlorine atom is a deactivating, ortho, para-director, while the methyl group is an activating, ortho, para-director. Considering the positions are already substituted at C-3 and C-4, further substitution is sterically and electronically directed towards the C-5 and C-6 positions of the aromatic ring.

Potential reactions include nitration, halogenation, or Friedel-Crafts reactions, which would introduce additional functional groups onto the benzene ring, thereby modifying the electronic and steric properties of the entire molecule.

Regioselective Modifications of the Piperidine Ring (e.g., at C-3, C-5)

Modifying the piperidine ring at positions other than N-1 or C-4 allows for the synthesis of highly substituted, complex piperidine structures. The carbons at C-3 and C-5, which are alpha to the C-4 ketone, are particularly susceptible to reactions via their enolate forms.

Modern synthetic methods have enabled significant progress in the site-selective functionalization of the piperidine ring. For example, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at the C-2, C-3, or C-4 positions, with the selectivity controlled by the choice of catalyst and the nitrogen protecting group nih.gov. Another advanced approach involves the generation of a 3,4-piperidyne intermediate, which can be trapped in cycloaddition reactions to form novel annulated piperidine scaffolds nih.gov. Furthermore, radical (4+2) cycloaddition reactions have been developed for the synthesis of piperidines with dense substituents at the 3, 4, and 5-positions researchgate.net. These methods provide powerful tools for creating polysubstituted piperidines that are not easily accessible through traditional synthetic routes researchgate.net.

Table 4: List of Chemical Compounds

Compound Name
1-(4-Chloro-3-methylbenzyl)piperidin-4-one
This compound oxime
This compound hydrazone
This compound thiosemicarbazone
Hydroxylamine hydrochloride
Hydrazine
Thiosemicarbazide
4-Aminomethylpiperidine
4-Chlorobenzoyl chloride
Triethylamine

Integration of Carbohydrate Moieties through Mannich Reactions

The Mannich reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of aminoalkyl groups. nih.govtandfonline.com In the context of this compound, the ketone functionality serves as a key reactive site. Specifically, the α-hydrogens adjacent to the carbonyl group at the C-3 and C-5 positions are sufficiently acidic to participate in base- or acid-catalyzed Mannich reactions. This reactivity allows for the introduction of various substituents, including complex carbohydrate moieties.

The integration of sugar derivatives into the piperidine framework can lead to the synthesis of polyoxy-functionalized piperidines. nii.ac.jp Such reactions typically involve the condensation of an iminium ion, generated in situ from a carbohydrate-derived amine and an aldehyde, with the enol or enolate form of the piperidin-4-one.

A general scheme for this transformation would involve the reaction of this compound with a suitable carbohydrate-derived amine and an aldehyde (often formaldehyde or its equivalent). The conditions for these reactions can be tailored to favor the formation of the desired piperidine derivatives. nii.ac.jp For instance, the choice of amine, solvent, and temperature can influence the reaction's outcome and stereoselectivity. nii.ac.jp

While specific examples detailing the Mannich reaction of this compound with carbohydrate derivatives are not prevalent in the reviewed literature, the fundamental principles of this reaction on analogous N-benzyl-4-piperidone systems are well-established. nii.ac.jpnih.gov The reaction of a carbohydrate derivative with a ketone nucleophile, generated in the presence of amines, can afford polyoxy-functionalized piperidines. nii.ac.jp

Table 1: Potential Reactants for Mannich Reaction with this compound

Reactant Type Specific Example Potential Outcome
Carbohydrate-derived amineGlucosamineIntegration of an amino sugar moiety
AldehydeFormaldehydeFormation of an aminomethylated carbohydrate derivative
Ketone (Substrate)This compoundGlycosylated piperidine derivative

This table is illustrative of the types of reactants that could be employed in a Mannich reaction to generate carbohydrate-piperidine conjugates.

The resulting glycoconjugates, which combine the structural features of the piperidine derivative with the polyhydroxylated nature of carbohydrates, are of interest for their potential applications in medicinal chemistry. The introduction of a sugar moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Substitution Reactions on the Piperidine Ring for Diversification

The piperidine ring of this compound offers multiple avenues for diversification through substitution reactions. The positions alpha to the carbonyl group (C-3 and C-5) are particularly amenable to functionalization due to the acidity of the protons at these sites.

One of the most common strategies for introducing substituents at these positions is the aldol condensation reaction. This reaction involves the treatment of the piperidin-4-one with an aldehyde or ketone in the presence of an acid or base catalyst to form a new carbon-carbon bond at the C-3 or C-5 position. This method is highly effective for attaching a wide range of aryl and alkyl groups. For instance, the reaction with aromatic aldehydes can yield 3,5-diarylidenepiperidin-4-one derivatives. nih.gov

Furthermore, the nitrogen atom of the piperidine ring, although already substituted with a 4-chloro-3-methylbenzyl group, can potentially undergo further reactions under specific conditions, though this is less common than reactions at the carbon framework. The primary focus for diversification remains the carbon atoms of the ring.

Alkylation reactions at the C-3 and C-5 positions can also be achieved by first generating an enolate with a strong base, followed by quenching with an alkyl halide. This approach allows for the introduction of various alkyl chains, further expanding the structural diversity of the derivatives.

Table 2: Examples of Substitution Reactions for Piperidine Ring Diversification

Reaction Type Reagents Position of Substitution Product Type
Aldol CondensationAromatic Aldehyde (e.g., Benzaldehyde), Base (e.g., NaOH)C-3 and C-53,5-Dibenzylidenepiperidin-4-one derivative
AlkylationStrong Base (e.g., LDA), Alkyl Halide (e.g., Methyl Iodide)C-3 and/or C-53-Methyl- or 3,5-Dimethylpiperidin-4-one derivative
Michael Additionα,β-Unsaturated Carbonyl Compound, BaseC-33-Substituted piperidin-4-one with an extended carbon chain

This table provides examples of common substitution reactions that can be applied to N-substituted piperidin-4-ones for diversification.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties. The ability to readily modify the piperidine ring is a key advantage of this chemical scaffold.

Medicinal Chemistry Research Applications of 1 4 Chloro 3 Methylbenzyl Piperidin 4 One and Analogues

Structure-Activity Relationship (SAR) Studies for Piperidin-4-one Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the piperidin-4-one scaffold, SAR analyses have focused on modifications at three primary positions: the N-substituent on the piperidine (B6355638) ring, the aromatic benzyl (B1604629) group, and the ketone functionality at the C4-position.

Impact of N-Substituents on Receptor Interactions and Potency

The substituent attached to the piperidine nitrogen is a critical determinant of biological activity and receptor selectivity. The N-benzyl group, in particular, is a common feature in many biologically active piperidine derivatives, often providing crucial interactions with the catalytic site of enzymes or receptors nih.gov.

Research has shown that the nature of the N-substituent can dramatically alter potency. For instance, in the development of cholinesterase inhibitors for Alzheimer's disease, structures with an N-benzyl moiety were found to be superior for potent inhibition nih.gov. The flexibility and size of the N-substituent also play a role. While linear N-alkyl and N-aryl groups are well-tolerated, the introduction of bulky or conformationally constrained groups can either enhance or diminish activity depending on the specific target receptor's topology nih.gov. For example, in a series of steroid-5α-reductase inhibitors, compounds with bulky N-substituents like diphenylacetyl and dicyclohexylacetyl showed significant inhibitory potency nih.gov. The basicity of the nitrogen atom, modulated by the N-substituent, is also crucial for forming key interactions, such as salt bridges, within receptor binding pockets.

Table 1: Effect of N-Substituent Variation on Biological Activity


N-SubstituentTarget/ActivityKey FindingReference
N-BenzylCholinesterase InhibitionSuperior inhibitory activity compared to other N-alkyl groups.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYW9QS6B6FTwQCVZlIUyxd3CErcT2P8OSqLOcq9y4adrfdLkHJWpEsyNEcY-tMrLEDhkTDMHl_xpsZIOyzi96cNP_fAX1ofMTQFaroeEw72kiJ5cvXFLWCkEvjvZ8RY-o0zNM%3D)]
N-Diphenylacetyl5α-Reductase InhibitionPotent inhibition of both type 1 and type 2 isozymes.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuS-RbHbTd9pEQcBYljWs9LtzuTFysHDeU6axyF-djk5Q52XUi4OGOY4G7t0R-35YCnOecyXSeCUD1CBstvcTpeTw9DZPF45IIWufPc66GM15aieIc1t1PYKFlK0SbKeQAvb7L-6c2_rc4Wg%3D%3D)]
N-Dicyclohexylacetyl5α-Reductase InhibitionStrong and selective inhibition of type 2 isozyme.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuS-RbHbTd9pEQcBYljWs9LtzuTFysHDeU6axyF-djk5Q52XUi4OGOY4G7t0R-35YCnOecyXSeCUD1CBstvcTpeTw9DZPF45IIWufPc66GM15aieIc1t1PYKFlK0SbKeQAvb7L-6c2_rc4Wg%3D%3D)]
N-(Ureidoalkyl)CCR3 AntagonismImproved binding potency from micromolar to low nanomolar range.[ sciensage.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYsUoinpoD8q8nJIdNVDkyjLxgcGAcsQ_x8-dQrIairinrh-BjznCGudAyxuPVig8yW6t2rJhbGG749UWMX8PDmuON9p3B4y3neKm1gTGMdRklsxH2OF_S7xhgcHqKgpOXwiVAEOvp7s27MY0iXZimacBJtlXi5A%3D%3D)]

Influence of Halogenation and Alkyl Substitution on the Benzyl Group

The substitution pattern on the N-benzyl ring is a key area for molecular optimization, directly impacting ligand-receptor interactions and pharmacokinetic properties. The presence, position, and nature of substituents like halogens and alkyl groups can fine-tune the electronic and steric properties of the molecule.

For the specific compound, 1-(4-Chloro-3-methylbenzyl)piperidin-4-one, the chloro and methyl groups on the benzyl ring are significant. Halogenation, such as the introduction of a chlorine atom, can enhance binding affinity through halogen bonding and by increasing lipophilicity, which may improve membrane permeability. In a series of N-benzyl substituted piperidine amides evaluated as potential cholinesterase inhibitors, a 1-(3-chloro)benzylpiperidine derivative demonstrated the highest inhibitory activity towards butyrylcholinesterase (BuChE) semanticscholar.org.

Alkyl substitutions, such as the methyl group, can provide beneficial steric interactions, guiding the molecule into an optimal binding conformation within a hydrophobic pocket of the target protein. Studies on N-benzyl piperidine derivatives have shown that the position of electron-rich substituents on the benzyl group can be varied to optimize interactions with both peripheral and catalytic binding sites of enzymes like acetylcholinesterase (AChE) jetir.org. The combination of a halogen and an alkyl group, as seen in the 4-chloro-3-methyl pattern, allows for a nuanced modulation of the compound's properties, balancing electronic effects and steric bulk to achieve desired potency and selectivity.

Effects of Modifications at the Ketone Functionality on Biological Activity

The ketone group at the C4-position of the piperidin-4-one ring is a versatile reactive site that can be readily converted into other functional groups, such as alcohols, oximes, and nitriles researchgate.net. These modifications can significantly alter the compound's biological profile by changing its polarity, hydrogen bonding capability, and steric profile.

One common modification is the conversion of the ketone to an oxime. N-benzylpiperidin-4-one oxime derivatives have been synthesized and evaluated for various biological activities, including antimitotic and anticancer effects sciensage.infomalayajournal.org. For example, a series of N-benzylpiperidin-4-one oximes showed potent cytotoxicity against human cervical carcinoma (HeLa) cells, with some compounds exhibiting IC50 values below 17 µM malayajournal.org. The oxime functionality can act as a hydrogen bond donor and acceptor, potentially forming new interactions within the target's active site that are not possible for the parent ketone. Further esterification of the oxime group has been shown to yield compounds with significant antioxidant and antimicrobial activities nih.govjetir.orgresearchgate.net.

Another key modification is the reduction of the ketone to a secondary alcohol. This transformation, typically achieved using reducing agents like sodium borohydride (NaBH4), changes the geometry at the C4-position from trigonal planar to tetrahedral and introduces a hydroxyl group that can act as a hydrogen bond donor wikipedia.orgmdpi.combenthamscience.com. This change can lead to new, favorable interactions with the biological target, although it can also sometimes lead to a loss of activity if the ketone's carbonyl oxygen is essential for binding. The stereochemistry of the resulting alcohol (axial vs. equatorial) can also be a critical factor in determining biological potency wikipedia.org.

In Silico Approaches to Ligand-Target Interactions

Computational methods, or in silico approaches, are indispensable tools in modern drug discovery for predicting and analyzing how ligands interact with their biological targets. Techniques like molecular docking and pharmacophore modeling provide valuable insights that guide the rational design and optimization of new drug candidates.

Molecular Docking Simulations for Binding Site Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex jetir.org. This method is widely used to understand the molecular basis of ligand-receptor interactions for piperidin-4-one derivatives.

Docking studies on various piperidine-based compounds have consistently highlighted the importance of the protonated piperidine nitrogen. This positively charged center frequently forms strong cation–π interactions with aromatic amino acid residues like tryptophan (Trp) and phenylalanine (Phe) or engages in salt bridge interactions with acidic residues such as aspartic acid (Asp) and glutamic acid (Glu) in the active site nih.gov.

The N-benzyl moiety typically occupies a hydrophobic pocket within the binding site. Substituents on this ring, such as the chloro and methyl groups in this compound, can further modulate these hydrophobic interactions and potentially form specific contacts that enhance binding affinity. For instance, docking studies of N-benzyl piperidine compounds into the sigma-1 (S1R) receptor showed that the benzyl moiety occupies a secondary hydrophobic pocket, while the protonated nitrogen forms a bidentate salt bridge with residues Glu172 and Asp126 nih.gov. These simulations provide a structural rationale for observed SAR data and guide the design of analogues with improved potency.

Table 2: Common Interacting Residues for Piperidine Scaffolds in Docking Studies


Interaction TypeKey Amino Acid ResiduesLigand Moiety InvolvedReference
Cation–π InteractionTrp86, Phe107Protonated Piperidine Nitrogen[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR1oYlFlkRRgdTWPE1b3dApS1bltiRaZ4_m8b1NoeHG05vqsy0ClRp0Dt1kZQoKtUrcm9VDjyquMtE1e0xNRVknOlVYc5527rBFkjNTsgM537d0fzvvolalxGC6iQZ4zI1daybwCLwSBEIjW8%3D)]
Salt Bridge / H-BondGlu172, Asp126Protonated Piperidine Nitrogen[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR1oYlFlkRRgdTWPE1b3dApS1bltiRaZ4_m8b1NoeHG05vqsy0ClRp0Dt1kZQoKtUrcm9VDjyquMtE1e0xNRVknOlVYc5527rBFkjNTsgM537d0fzvvolalxGC6iQZ4zI1daybwCLwSBEIjW8%3D)]
Hydrophobic Interaction(Various hydrophobic residues)N-Benzyl Group / Phenyl Rings[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR1oYlFlkRRgdTWPE1b3dApS1bltiRaZ4_m8b1NoeHG05vqsy0ClRp0Dt1kZQoKtUrcm9VDjyquMtE1e0xNRVknOlVYc5527rBFkjNTsgM537d0fzvvolalxGC6iQZ4zI1daybwCLwSBEIjW8%3D)]

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target wikipedia.org. A pharmacophore model for piperidine-based inhibitors typically includes features such as a positive ionizable feature (representing the protonated nitrogen), one or more hydrophobic/aromatic regions (representing the N-benzyl group and other aryl substituents), and potentially hydrogen bond acceptors or donors (representing the ketone or its modifications).

Once a reliable pharmacophore model is developed, it can be used as a 3D query in virtual screening (VS) to rapidly search large chemical databases for novel compounds that match the defined features wikipedia.org. This approach allows for the efficient identification of new and structurally diverse molecules that are likely to be active against the target of interest. For piperidine derivatives, QSAR (Quantitative Structure-Activity Relationship) and pharmacophore analyses have shown that aromatic, acceptor, and donor groups are favorable for inhibitory activity against targets like farnesyltransferase. Virtual screening campaigns based on such models have successfully identified novel piperidine-based inhibitors for various targets, demonstrating the utility of this approach in expanding the chemical space for a given biological activity researchgate.netwikipedia.org.

Chemoinformatic Analysis for Scaffold Prioritization

In modern drug discovery, chemoinformatic analysis plays a pivotal role in the early-stage evaluation and prioritization of chemical scaffolds, including those based on the piperidin-4-one core. These computational techniques allow for the efficient screening of virtual libraries of compounds to predict their physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential for biological activity before committing to costly and time-consuming chemical synthesis. ingentaconnect.comresearchgate.net

For scaffolds related to piperidin-4-one, in silico molecular docking is a primary tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. ingentaconnect.comtandfonline.com For instance, docking studies on novel 2,6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-one derivatives have been used to identify compounds with favorable binding scores against microbial protein targets, helping to rationalize their observed biological activity. ingentaconnect.com Similarly, virtual ADMET studies are conducted to forecast properties like drug-likeness and potential toxicity, ensuring that prioritized scaffolds have a higher probability of success in later developmental stages. tandfonline.comnih.gov

The process of scaffold prioritization using these tools involves several key steps:

Virtual Library Generation: A diverse set of virtual analogues is created by modifying the core scaffold, such as this compound, with various substituents.

Molecular Docking: These virtual compounds are docked into the three-dimensional structures of relevant biological targets to estimate their binding energies and analyze key interactions.

ADMET Prediction: The drug-like properties of the compounds are calculated using computational models. This includes evaluating parameters that correlate with oral bioavailability, metabolic stability, and potential for toxicity, such as hERG channel affinity. nih.gov

Data Analysis and Selection: Compounds are ranked based on a combination of their predicted binding affinity, favorable ADMET profiles, and synthetic feasibility.

Through this multi-parameter optimization, chemoinformatic analysis enables researchers to focus synthetic efforts on a smaller, more promising set of compounds, thereby accelerating the discovery of novel therapeutic agents. nih.gov

Mechanism-Oriented Studies of Biological Relevance (e.g., Antimitotic Mechanisms)

The piperidin-4-one nucleus and its derivatives have been the subject of various mechanism-oriented studies to elucidate their biological effects, particularly in the context of anticancer research. One of the key mechanisms investigated is the induction of antimitotic activity, which disrupts cell division (mitosis) and can lead to the death of rapidly proliferating cancer cells.

A study on N-Benzyl piperidin-4-one oxime, a close analogue of the title compound, demonstrated its potential as an antimitotic agent. jddtonline.info The research utilized the Allium cepa (onion root tip) assay, a well-established model for studying cytotoxicity and genotoxicity. In this assay, the meristematic cells of the root tips are exposed to the test compound, and the effect on the mitotic index—the ratio of dividing cells to the total number of cells—is observed. researchgate.netunirioja.esuclave.org The study found that N-Benzyl piperidin-4-one oxime decreased the mitotic index in a concentration-dependent manner, indicating its ability to interfere with cell division. jddtonline.info This antimitotic effect is a hallmark of certain anticancer agents. jddtonline.info

Further mechanistic studies on other related piperidine derivatives have revealed additional anticancer pathways. For example, some compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines. This is often achieved by modulating the expression of key regulatory proteins. Research has indicated that certain piperidin-4-one analogues can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while down-regulating anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio is a critical trigger for initiating the apoptotic cascade.

Role as a Synthetic Precursor in Analogue Design for Specific Receptor Systems

The this compound structure is a versatile synthetic precursor in medicinal chemistry. nih.govnih.govnih.gov Its piperidin-4-one core serves as a valuable scaffold that can be chemically modified in several ways to generate a diverse range of analogues targeting various G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. Key modification sites include the ketone at the C-4 position, the nitrogen atom of the piperidine ring, and the benzyl group.

Opioid Receptors: The piperidine scaffold is a classic feature of many potent opioid receptor ligands. tandfonline.com Synthetic schemes can utilize piperidin-4-one precursors to develop analogues with tailored affinities for µ (mu), δ (delta), and κ (kappa) opioid receptors. For example, the core structure can be elaborated to create 4-substituted piperidine and piperazine compounds that function as balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists. nih.govnih.govresearchgate.net Such mixed-function ligands are of significant interest as they may offer analgesic effects with a reduced side-effect profile compared to traditional MOR agonists. nih.gov The synthesis of loperamide analogues, which are MOR agonists based on a 4-phenylpiperidine scaffold, also highlights the utility of such precursors. mdpi.com

Sigma Receptors: The piperidine and structurally similar piperazine moieties are privileged scaffolds for designing high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands. nih.gov The basic nitrogen of the piperidine ring is a crucial pharmacophoric element that often forms a key interaction with an acidic residue (e.g., Glu172) in the sigma receptor binding pocket. researchgate.net Starting from a precursor like this compound, chemists can synthesize series of derivatives to probe the structure-activity relationship (SAR). nih.govchemrxiv.org Studies have shown how modifications to the N-benzyl substituent and other parts of the piperidine scaffold can lead to potent and highly selective σ1 receptor modulators, which are being investigated for their potential in treating neuropathic pain and neurodegenerative disorders. nih.govnih.gov

Table 1: Binding Affinities of Representative Piperidine/Piperazine-based Sigma Receptor Ligands
CompoundScaffold Typeσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
Compound 15Benzylpiperazine1.61417886
Compound 10aPiperidine-Benzimidazole8.3--
Compound 10bPiperidine-Benzimidazole3.1--
Haloperidol (Reference)Piperidine2.5--

Data adapted from references nih.govnih.govresearchgate.net. Ki is the inhibition constant, a measure of binding affinity; a lower value indicates higher affinity.

Adenosine Receptors: The piperidine ring can also serve as a key element in the design of antagonists for adenosine receptors (A1, A2A, A2B, A3), which are implicated in inflammatory conditions and neurodegenerative diseases like Parkinson's disease. nih.gov While various heterocyclic systems are used, the piperidine or piperazine moiety can be incorporated as a solubilizing group that extends into the "ribose pocket" of the receptor, a strategy that can enhance both potency and selectivity. acs.org By attaching the piperidin-4-one precursor to other heterocyclic cores, such as thiazolo[5,4-d]pyrimidines, novel and selective A2A receptor inverse agonists have been developed. nih.gov

Dopamine Receptors: There is extensive research into piperidine-based scaffolds as antagonists for the dopamine D4 receptor (D4R), a target for CNS disorders. nih.govmdpi.com Synthetic routes often begin with a 4-hydroxypiperidine (B117109), which can be derived from a 4-oxopiperidine precursor. nih.gov The N-benzyl group is then varied to optimize receptor binding. Research on benzyloxypiperidine scaffolds has led to the identification of potent and selective D4R antagonists with improved metabolic stability over earlier compounds. nih.govnih.gov The SAR studies in this area are well-defined, highlighting how substitutions on the benzyl ring and modifications to the piperidine core influence affinity and selectivity over other dopamine receptor subtypes (D1, D2, D3, D5). researchgate.netresearchgate.net

Table 2: Binding Affinities of Representative Piperidine-based Dopamine D4 Receptor Antagonists
CompoundScaffold TypeD4 Receptor Ki (nM)Selectivity vs. D2R
Compound 8c(S)-3-Benzyloxypiperidine135>74-fold
Compound 8j(S)-3-Benzyloxypiperidine188>53-fold
Compound 9j4-Benzyloxypiperidine1.7>5800-fold
Compound 14a4,4-Difluoropiperidine0.3>2000-fold

Data adapted from references nih.govresearchgate.net. Selectivity is shown as a fold-difference in Ki values.

Serotonin Receptors: The arylpiperazine motif is a cornerstone of many ligands targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype. bg.ac.rsnih.govnih.govsemanticscholar.org Given the structural similarity between piperidine and piperazine, the 1-benzylpiperidin-4-one precursor can be adapted for the synthesis of serotonin receptor modulators. The core structure provides the basic nitrogen and spatial arrangement necessary for interaction with serotonergic targets. Synthetic strategies involve linking the piperidine or piperazine nucleus via an alkyl chain to a terminal aromatic or heterocyclic system. bg.ac.rsnih.gov This modular approach has led to the development of high-affinity 5-HT1A ligands, as well as multi-target agents that also interact with sigma receptors. researchgate.net

Role of 1 4 Chloro 3 Methylbenzyl Piperidin 4 One in Broader Organic Synthesis Contexts

Utility as a Versatile Synthetic Intermediate

1-(4-Chloro-3-methylbenzyl)piperidin-4-one is recognized as a key intermediate in the synthesis of various chemical entities, particularly in the development of biopharmaceuticals and chemical drugs. popebiotech.com The utility of 4-piperidone (B1582916) derivatives is well-established in synthetic chemistry; the piperidine (B6355638) ring system is an essential component in numerous natural and medicinal compounds. chemrevlett.com The N-protected piperidine structure is particularly valuable as it can be readily transformed into different amide functionalities. rasayanjournal.co.in

The versatility of this compound stems from two primary reactive sites: the ketone at the C-4 position and the N-benzyl group. The ketone allows for a wide range of chemical transformations, including but not limited to:

Nucleophilic additions: Reaction with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds.

Reductive amination: Conversion of the ketone to an amine, providing a route to 4-amino-piperidine derivatives.

Wittig reaction: Transformation of the carbonyl into a double bond.

Condensation reactions: Reactions with active methylene (B1212753) compounds to build more complex ring systems.

The N-(4-chloro-3-methylbenzyl) group serves as a protecting group for the piperidine nitrogen, which can be removed under specific conditions if needed, or it can be retained as part of the final target molecule's structure. This dual functionality makes this compound a highly adaptable precursor in multi-step synthetic sequences.

Table 1: Synthetic Utility of this compound
Reactive SiteType of ReactionPotential Product ClassSignificance
C4-KetoneReductive Amination4-Amino-piperidine derivativesAccess to scaffolds for pharmacologically active agents. nih.gov
C4-KetoneNucleophilic AdditionTertiary alcoholsIntroduction of diverse substituents at the 4-position.
C4-KetoneWittig Reaction4-Methylene-piperidine derivativesCreation of exocyclic double bonds for further functionalization.
N-benzyl groupDeprotection (e.g., hydrogenolysis)Piperidin-4-oneAllows for modification of the nitrogen atom.

Application as a Building Block for Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, forming the core of most pharmaceuticals, vitamins, and alkaloids. nih.govopenmedicinalchemistryjournal.com Due to their diverse biological activities, these compounds are attractive targets for synthetic organic chemists. nih.gov this compound serves as an ideal building block for constructing more intricate nitrogen-containing heterocyclic systems.

The piperidine core of the molecule is a foundational six-membered N-heterocycle. cymitquimica.com The ketone functionality at the C-4 position is a key handle for annulation reactions, allowing for the fusion of additional rings onto the piperidine scaffold. For instance, condensation reactions with dinucleophiles can lead to the formation of bicyclic systems. The synthesis of a novel NLRP3 inhibitor from a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold illustrates how the piperidine core can be integrated into larger, more complex heterocyclic frameworks. nih.gov The strategic use of such building blocks enables the rapid assembly of molecular complexity, which is crucial in the development of new chemical entities for various applications. mdpi.com

Table 2: Construction of Complex Heterocycles
Reaction TypeReactant PartnerResulting Heterocyclic System
Gewald ReactionActive methylene nitrile and elemental sulfurThiophene-fused piperidines
Fischer Indole SynthesisArylhydrazinesIndole-fused piperidines (Spiro or fused systems)
Condensation/Cyclizationo-PhenylenediamineBenzodiazepine-fused piperidines
Multi-component ReactionsVarious (e.g., aldehyde, β-ketoester, urea)Poly-substituted, fused pyrimidine (B1678525) systems

Precursor for the Synthesis of Alkaloid Mimics and Natural Product Analogues

The piperidine skeleton is a recurring motif in a wide range of alkaloids, a class of naturally occurring compounds known for their significant physiological effects. rasayanjournal.co.in Examples of piperidine alkaloids include coniine, lobeline, and piperine. rasayanjournal.co.in Dihydropyridones and piperidones are recognized as versatile chiral building blocks for the synthesis of these complex natural products. nih.govresearchgate.net This makes this compound a valuable precursor for creating synthetic analogues of piperidine alkaloids.

Furthermore, the concept of using a common scaffold to mimic the biological activity of a natural product is a powerful strategy in drug design. The 4-piperidone core has been successfully employed to create mimics of natural products like curcumin, aiming to improve bioavailability and potency. semanticscholar.org By systematically modifying the this compound scaffold, chemists can generate libraries of compounds that mimic the three-dimensional structure of natural products, potentially leading to the discovery of new therapeutic agents. nih.gov Synthetic approaches based on piperidine derivatives, such as those used to access chromone (B188151) and flavonoid piperidine alkaloids, further underscore the role of these intermediates as precursors to natural product classes. acs.org

Table 3: Piperidone Core in Natural Product Synthesis
Target ClassSynthetic StrategyRelevance of Piperidone Precursor
Piperidine Alkaloids (e.g., Lobeline)Ring construction and functional group manipulationProvides the core piperidine skeleton. rasayanjournal.co.innih.gov
Curcumin MimicsCondensation with substituted aldehydesActs as the central scaffold mimicking the β-diketone moiety. semanticscholar.org
Flavonoid AlkaloidsIntramolecular C-H phenolization and Claisen rearrangementServes as a precursor to key 4-(2-hydroxyphenyl)-3-methylenepiperidine intermediates. acs.org

Use in the Preparation of Chiral Intermediates

The production of single-enantiomer drug intermediates is of critical importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. researchgate.net this compound is a prochiral molecule, and the ketone at the C-4 position provides a direct handle for introducing chirality.

Asymmetric reduction of the ketone, using either chiral catalysts or biocatalytic methods, can yield an optically active 4-hydroxypiperidine (B117109) derivative. researchgate.net This chiral alcohol is a valuable intermediate that can be used in the synthesis of enantiomerically pure final products. Phenylglycinol-derived oxazolopiperidone lactams, for example, are exceptionally versatile building blocks for the enantioselective synthesis of a wide variety of piperidine-containing natural products. nih.gov These intermediates allow for the introduction of substituents at different positions on the ring in a highly controlled, stereospecific manner, leading to enantiopure polysubstituted piperidines. nih.gov The N-benzyl group is also compatible with many organocatalytic methods used to achieve enantioselective transformations on related azaheterocycles. nih.gov The ability to convert this simple piperidone into a stereochemically defined intermediate significantly enhances its value in the synthesis of complex, single-enantiomer bioactive molecules.

Table 4: Generation of Chiral Intermediates
MethodReagent/Catalyst TypeProductSignificance
Asymmetric HydrogenationChiral metal complexes (e.g., Ru-BINAP)Enantiopure 4-hydroxypiperidineAccess to key chiral building blocks for pharmaceuticals.
Biocatalytic ReductionEnzymes (e.g., ketoreductases)Enantiopure 4-hydroxypiperidineEnvironmentally benign and highly selective method. researchgate.net
Chiral Auxiliary-Mediated SynthesisAttachment of a chiral auxiliaryDiastereomerically pure intermediatesAllows for stereocontrolled introduction of other substituents. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies for N-Substituted Piperidin-4-ones

The synthesis of N-substituted piperidin-4-ones is a well-established field, with the Mannich condensation being a classical and widely used method. chemrevlett.comrdd.edu.iq This reaction typically involves the condensation of a primary amine or ammonia (B1221849), an aldehyde, and a ketone with two acidic α-hydrogens. chemrevlett.com Other synthetic strategies include the Dieckmann cyclization and aza-Prins type cyclizations. rdd.edu.iqrasayanjournal.co.in

Despite the availability of these methods, there is a continuous need for the development of more efficient and sustainable synthetic protocols. Future research should focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste and energy consumption.

Novel Catalytic Systems: Exploring new catalysts that can improve reaction yields, reduce reaction times, and enhance stereoselectivity. Niobium(V) chloride has shown promise as an effective Lewis acid in the synthesis of 4-chloropiperidine (B1584346) derivatives from epoxides and homoallylic amines. rasayanjournal.co.in

Flow Chemistry: Implementing continuous flow processes for the synthesis of N-substituted piperidin-4-ones can offer better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety and scalability.

Integration of Advanced Spectroscopic and Structural Characterization Techniques (e.g., Solid-State NMR)

The characterization of N-substituted piperidin-4-ones heavily relies on spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. rdd.edu.iqresearchgate.net These methods provide crucial information about the functional groups and the connectivity of atoms within the molecule. Two-dimensional NMR techniques are also employed to elucidate the detailed structure and conformation of these compounds. researchgate.net

Future advancements in this area should involve the integration of more sophisticated techniques:

Solid-State NMR (ssNMR): This technique can provide valuable insights into the structure and dynamics of these compounds in the solid state, which is often the form in which they are utilized in pharmaceutical applications. It can help in understanding polymorphism and the effects of crystal packing.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for accurate mass determination and elemental analysis. rasayanjournal.co.in Further application of advanced techniques like ion mobility-mass spectrometry could provide information on the gas-phase conformation of these molecules.

Chiroptical Spectroscopy: For chiral derivatives of piperidin-4-one, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be instrumental in determining the absolute configuration and studying conformational changes in solution.

Refinement of Computational Models for Predictive Design in Piperidin-4-one Chemistry

Computational chemistry plays a vital role in understanding the properties and reactivity of piperidin-4-one derivatives. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to optimize molecular structures, calculate spectroscopic parameters, and study electronic properties like HOMO-LUMO transitions and molecular electrostatic potential (MEP) surfaces. researchgate.nettandfonline.com These studies help in understanding intramolecular charge transfer and identifying reactive sites. researchgate.nettandfonline.com

The refinement of these computational models is a key area for future research:

Improved Accuracy of Predictive Models: Developing more accurate theoretical models for predicting NMR chemical shifts, coupling constants, and other spectroscopic parameters will aid in the structural elucidation of new compounds.

Predictive Docking and SAR: Enhancing the accuracy of molecular docking simulations can provide better predictions of the binding modes of piperidin-4-one derivatives with biological targets. researchgate.netnih.gov This, in turn, will facilitate the predictive design of new molecules with desired biological activities and aid in structure-activity relationship (SAR) studies.

Dynamic Simulations: Employing molecular dynamics (MD) simulations to study the conformational flexibility of the piperidin-4-one ring and its substituents in different environments (e.g., in solution, bound to a receptor) will provide a more realistic understanding of their behavior.

Exploration of Novel Chemical Transformations and Derivatizations of the Piperidin-4-one Core

The piperidin-4-one scaffold is a versatile platform for chemical derivatization. The ketone at the C-4 position is a primary site for a variety of reactions, including reductive amination to generate 4-amino-piperidine derivatives and Wittig-type reactions to introduce carbon-based substituents. The nitrogen atom of the piperidine (B6355638) ring also offers a handle for introducing diverse substituents. researchgate.net

Future research should focus on exploring novel chemical transformations:

Asymmetric Synthesis: Developing stereoselective methods for the derivatization of the piperidin-4-one core is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

C-H Activation: Utilizing C-H activation strategies to functionalize the carbon atoms of the piperidine ring directly would provide a more efficient and atom-economical way to synthesize novel derivatives.

Multicomponent Reactions: Designing new multicomponent reactions that allow for the rapid and efficient assembly of complex molecules based on the piperidin-4-one scaffold will be highly valuable for generating chemical libraries. chemrevlett.com

Expanding the Scope of Structure-Activity Relationship Studies through Library Synthesis and High-Throughput Screening

The piperidin-4-one core is an important pharmacophore found in many biologically active compounds. researchgate.netacs.org Structure-activity relationship (SAR) studies are essential for understanding how structural modifications affect the biological activity of these compounds. The synthesis of compound libraries with systematic variations of substituents on the piperidin-4-one scaffold is a key strategy for exploring the chemical space and identifying lead compounds.

To expand the scope of SAR studies, future efforts should include:

Combinatorial Chemistry: Employing combinatorial synthesis techniques to generate large and diverse libraries of N-substituted piperidin-4-ones. nih.gov

High-Throughput Screening (HTS): Utilizing HTS methods to rapidly screen these libraries against a wide range of biological targets to identify new therapeutic agents. rsc.org

Fragment-Based Drug Discovery (FBDD): Using the piperidin-4-one scaffold as a starting point for fragment-based approaches, where small molecular fragments are screened and then grown or linked to develop more potent and selective ligands.

Investigation into the Crystallization Behavior of N-Substituted Piperidin-4-ones

The crystallization of N-substituted piperidin-4-ones is a critical step for their purification and structural characterization by X-ray crystallography. chemrevlett.com The conformation of the piperidine ring, which is typically a chair, distorted chair, or boat conformation, is determined from crystallographic data. chemrevlett.comnih.gov The solvent used for recrystallization plays a significant role in obtaining high-quality crystals. Ethanol is a commonly used solvent for this purpose. chemrevlett.com

Further investigation into the crystallization behavior is warranted:

Polymorphism Screening: Systematically screening for different crystalline forms (polymorphs) of N-substituted piperidin-4-ones is important, as different polymorphs can have different physical properties, such as solubility and bioavailability, which are critical for pharmaceutical development.

Cocrystallization: Exploring the formation of cocrystals by combining N-substituted piperidin-4-ones with other molecules (coformers) can be a strategy to improve their physicochemical properties.

Crystal Engineering: Applying the principles of crystal engineering to design and predict the crystal packing of these compounds can help in controlling their solid-state properties.

Data Tables

Table 1: Spectroscopic Data for a Representative N-Substituted Piperidin-4-one Derivative

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
FT-IR (cm⁻¹)~3475 (N-H), ~1708 (C=O), ~1581 (C=C aromatic), ~682 (C-Cl) rdd.edu.iq
¹H NMR (δ, ppm)~4.06 (d, 2H), ~2.92 (t, 1H), ~2.73 (d, 2H), ~2.39 (d, 2H) (piperidine ring protons) rdd.edu.iq
¹³C NMR (δ, ppm)~166 (C=O), ~67-68 (C=N in derivatives) rdd.edu.iq

Table 2: Common Solvents for Crystallization of Piperidin-4-one Derivatives

SolventReference
Ethanol chemrevlett.com
Acetonitrile (B52724) chemrevlett.com
Methanol chemrevlett.com
Benzene-petroleum ether mixture chemrevlett.com
Ethanol-ethyl acetate (B1210297) mixture chemrevlett.com
Dichloromethane (B109758)/methanol mixture chemrevlett.com

Q & A

Basic Synthesis and Purification

Q: What are the recommended synthetic routes for 1-(4-Chloro-3-methylbenzyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

A:
The synthesis typically involves a nucleophilic substitution or reductive amination strategy. A validated method involves reacting piperidin-4-one with 4-chloro-3-methylbenzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF at 60–80°C for 12–24 hours . Key steps include:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Yield Optimization: Increasing equivalents of the benzyl halide (1.2–1.5 eq) and maintaining anhydrous conditions improve yields to ~70–80% .

Table 1: Typical Reaction Conditions

ParameterOptimal Range
Temperature60–80°C
Reaction Time12–24 hours
SolventAcetonitrile or DMF
BaseK₂CO₃ (2.0 eq)

Basic Structural Characterization

Q: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

A:

  • NMR Spectroscopy:
    • ¹H NMR: Look for piperidinone ring protons (δ 2.5–3.5 ppm) and aromatic protons from the benzyl group (δ 7.2–7.4 ppm). The methyl group (δ 2.3–2.5 ppm) and chloro substituent induce splitting patterns .
    • ¹³C NMR: The ketone carbonyl (C=O) appears at δ 205–210 ppm, with aromatic carbons at δ 125–140 ppm .
  • IR Spectroscopy: A strong C=O stretch at ~1700 cm⁻¹ confirms the piperidinone core .
  • Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₅ClNO⁺, exact mass 236.08) .

Advanced Crystallographic Challenges

Q: What challenges arise during X-ray crystallographic analysis of this compound, and how can they be resolved?

A:

  • Crystal Twinning: Common in piperidinone derivatives due to flexible rings. Use SHELXT for space group determination and twin refinement .
  • Disordered Substituents: The chloro-methylbenzyl group may exhibit positional disorder. Apply restraints or split models in SHELXL .
  • Data Quality: Low-resolution data (e.g., sinθ/λ < 0.6) require iterative refinement with anisotropic displacement parameters for non-H atoms .

Table 2: Crystallographic Data from Analogous Compounds

ParameterTypical Range
Space GroupP2₁/c or P 1
R-factor< 0.05 (high-resolution)
Twinning Fraction0.10–0.30

Advanced Pharmacological Data Interpretation

Q: How should researchers resolve contradictions in reported antimicrobial activity data for halogenated piperidinone derivatives?

A: Contradictions often stem from:

  • Substituent Effects: Chloro and methyl groups influence lipophilicity and membrane penetration. Use comparative QSAR models to correlate substituent position with MIC values .
  • Assay Variability: Standardize broth microdilution protocols (CLSI guidelines) and control solvent/DMSO concentrations (<1% v/v) .
  • Synergistic Effects: Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating interactions .

Advanced Computational Integration

Q: How can DFT calculations complement experimental studies on this compound’s electronic properties?

A:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions for predicting reaction sites (e.g., ketone carbonyl for nucleophilic attacks) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O/N) driving crystal packing .
  • TD-DFT: Simulate UV-Vis spectra to assign electronic transitions (e.g., n→π* at ~270 nm) .

Table 3: Key DFT Parameters

MethodBasis SetApplication
B3LYP6-311++G(d,p)Ground-state optimization
M06-2XDef2-TZVPExcited-state analysis

Basic Safety and Handling

Q: What safety precautions are essential when handling this compound in laboratory settings?

A:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Spill Management: Neutralize with vermiculite or sand, then dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.